6-氨基萘-1-磺酰胺

描述

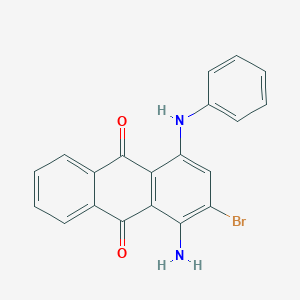

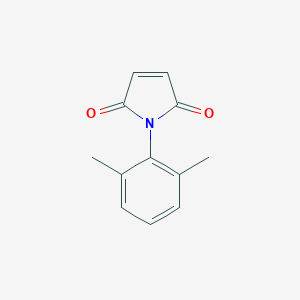

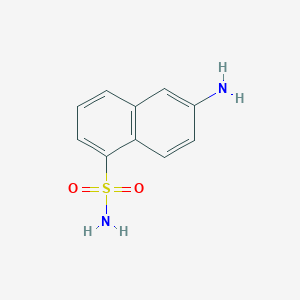

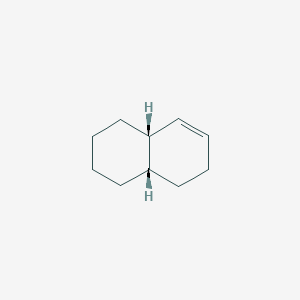

6-aminonaphthalene-1-sulfonamide is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives. It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position and an amino group at the 6-position. This compound is known for its applications in various scientific research fields, particularly in monitoring enzyme activities due to its fluorescent properties .

科学研究应用

6-aminonaphthalene-1-sulfonamide is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorogenic substrate for monitoring proteolytic enzyme activities.

Biology: Employed in studying enzyme kinetics and interactions.

Medicine: Utilized in diagnostic assays for detecting enzyme activities related to various diseases.

Industry: Applied in the development of fluorescent probes and sensors for biochemical assays

作用机制

Target of Action

6-Aminonaphthalene-1-sulfonamide, also known as 6-Amino-1-naphthalenesulfonamide or 6-Aminonaphthalene-1-sulphonamide, is a sulfonamide compound . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

6-Aminonaphthalene-1-sulfonamide acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by 6-Aminonaphthalene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme DHPS, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . As a result, the bacteria cannot synthesize DNA or RNA, which inhibits their growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 6-Aminonaphthalene-1-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from synthesizing DNA or RNA . This leads to a bacteriostatic effect, meaning that it inhibits the growth of bacteria without necessarily killing them .

生化分析

Biochemical Properties

In vivo, sulfonamides, a group to which 6-Aminonaphthalene-1-sulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Dosage Effects in Animal Models

It is known that when used in large doses, sulfonamide drugs may cause a strong allergic reaction .

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-naphthylamine with sulfuric acid to form 1-naphthalenesulfonic acid, which is then subjected to nitration and subsequent reduction to yield 6-amino-1-naphthalenesulfonamide .

Industrial Production Methods: In industrial settings, the production of 6-aminonaphthalene-1-sulfonamide may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to achieve the desired amino group placement. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 6-aminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenesulfonamides and their derivatives, which can be further utilized in different applications .

相似化合物的比较

4-Aminobenzenesulfonamide: Another sulfonamide with similar applications but different structural properties.

N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A derivative with additional functional groups enhancing its specificity and applications.

Uniqueness: 6-aminonaphthalene-1-sulfonamide is unique due to its specific structural configuration, which provides distinct fluorescent properties and makes it highly suitable for enzyme activity assays. Its ability to form stable fluorescent products upon enzymatic cleavage sets it apart from other similar compounds .

属性

IUPAC Name |

6-aminonaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYTKDXRQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152922 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-43-5 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-amino-1-naphthalenesulfonamide (ANSN) and what is its primary application in the provided research articles?

A1: 6-amino-1-naphthalenesulfonamide (ANSN) is a fluorescent compound used as a leaving group in the design of synthetic substrates for serine proteases. [, , ] These enzymes, crucial in processes like blood coagulation and fibrinolysis, cleave peptide bonds. When a serine protease cleaves a peptide bond linked to ANSN, the released ANSN exhibits a significant increase in fluorescence, enabling researchers to monitor enzyme activity with high sensitivity.

Q2: Can you provide a specific example of an ANSN-based substrate and its target serine protease?

A3: One example is the substrate ZGGRR-ANSNH(cyclo-C6H11), which displays significant selectivity for activated protein C (APC) compared to other enzymes like thrombin and factor Xa. [] This substrate leverages the structural preferences of APC for specific amino acid sequences and the properties of the cyclohexyl-substituted ANSN leaving group to achieve this high selectivity.

Q3: What advantages do ANSN-based substrates offer over other fluorogenic substrates for studying serine proteases?

A4: ANSN-based substrates offer enhanced sensitivity and specificity compared to substrates utilizing other fluorescent leaving groups like p-nitroaniline or 7-amino-4-methylcoumarin. [] This advantage stems from ANSN's inherently higher quantum fluorescent yield and the flexibility to modify its sulfonamide moiety, allowing researchers to fine-tune the substrate's properties for specific serine proteases. Furthermore, researchers have successfully quantified serine proteases at picomolar and even femtomolar concentrations using ANSN-based substrates, highlighting their exceptional sensitivity. [] This increased sensitivity is crucial for studying these enzymes in complex biological systems where their concentrations might be very low.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)